(1S-cis)-Cyhalothric Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

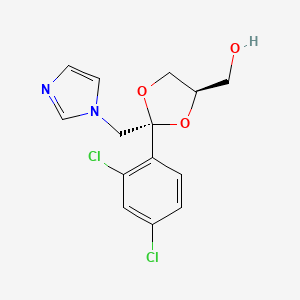

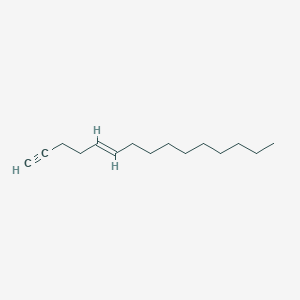

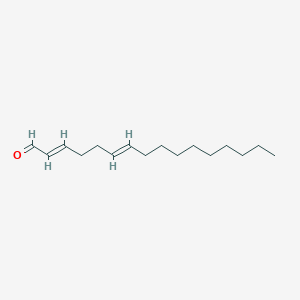

Cyhalothric acid, also known as Lambda-Cyhalothric Acid, is an important intermediate for the production of pyrethroids . It is a carboxylic ester obtained by formal condensation between 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid and cyano(3-phenoxyphenyl)methanol .

Synthesis Analysis

The synthesis of cis-lambda-cyhalothric acid involves suitable trans-3-(2,2-bis-chloro-3,3,3-trifluoro propyls)-2,2-diformazan cyclopropyl carboxylic esters as raw materials. In the presence of a phase transfer catalyst, cis-lambda-cyhalothric acid is obtained after high-temperature saponification elimination with pressure, inorganic acid acid adjustment, and organic solvent recrystallization .Molecular Structure Analysis

The molecular formula of Cyhalothric acid is C9H9Cl2F3O . The carboxylic acid and substituted propylene functions are cis to each other, and the configuration about C(2)=C(3) is Z .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Lambda-Cyhalothrin, which uses Cyhalothric acid as an intermediate, include the condensation of Cyhalothric acid and meta-phenoxy benzaldehyde, followed by crystallization at a very low temperature of -10 to -15˚C .Physical and Chemical Properties Analysis

Cyhalothric acid is a colorless solid. It is insoluble in water but very soluble in hexane, toluene, methanol, and acetone . The molecular weight is 261.06 g/mol .Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of (1S-cis)-Cyhalothric Acid can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2,4-dichlorophenol", "2,6-dichlorophenol", "Sodium hydroxide", "Methanol", "Sodium borohydride", "Acetic acid", "Hydrogen peroxide", "Sodium carbonate", "Methanesulfonic acid", "Sodium nitrite", "Copper(II) sulfate", "Sodium chloride", "Sodium hydroxide", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", | |

CAS-Nummer |

122406-91-1 |

Molekularformel |

C₉H₁₀ClF₃O₂ |

Molekulargewicht |

242.62 |

Synonyme |

(1S,3S)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylic Acid; [1S-[1α,3α(Z)]]-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopanecarboxylic Acid; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.